molecular formula C10H13NO5S2 B7046842 Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate

Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate

Cat. No.: B7046842
M. Wt: 291.3 g/mol
InChI Key: ICKQLXAWGCPJGN-UHFFFAOYSA-N
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Description

Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Properties

IUPAC Name

thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c1-11(2)18(13,14)9-4-3-8(16-9)10(12)15-7-5-17-6-7/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKQLXAWGCPJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate typically involves the reaction of thietan-3-yl with 5-(dimethylsulfamoyl)furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate is unique due to its specific combination of a thietan-3-yl group and a dimethylsulfamoyl furan-2-carboxylate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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